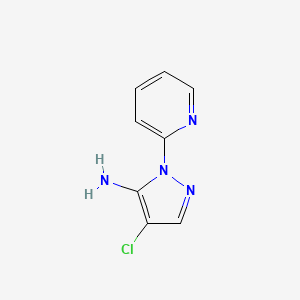

4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C8H7ClN4 |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-chloro-2-pyridin-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C8H7ClN4/c9-6-5-12-13(8(6)10)7-3-1-2-4-11-7/h1-5H,10H2 |

InChI Key |

LIAKYABZIHWBGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Hydroxypyrazole Intermediate

The cyclocondensation of pyridin-2-ylhydrazine with β-hydroxy-α-cyano ketones represents a foundational route to access 4-hydroxypyrazole precursors. For example, reacting pyridin-2-ylhydrazine with ethyl α-cyano-β-hydroxypropanoate in ethanol under reflux yields 4-hydroxy-1-(pyridin-2-yl)-1H-pyrazol-5-amine via hydrazone intermediacy (Scheme 1). The reaction proceeds through nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon, followed by cyclization via nitrile activation. This method, adapted from PMC studies on 5-aminopyrazole synthesis, achieves moderate yields (50–65%) and high regioselectivity due to electronic stabilization of the transition state.

Chlorination of 4-Hydroxy Group

The hydroxyl group at position 4 is subsequently replaced via chlorination. Treatment with phosphoryl chloride (POCl₃) in acetonitrile at 60°C for 2–4 hours efficiently converts the hydroxyl to chloro, yielding 4-chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine. This method, validated in a patent for analogous pyrazole derivatives, employs a 5:1 molar excess of POCl₃ to ensure complete conversion. The reaction mechanism involves nucleophilic displacement, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclocondensation | Pyridin-2-ylhydrazine, β-hydroxy-α-cyano ketone | Ethanol | Reflux | 8 h | 60% |

| Chlorination | POCl₃, DMF | Acetonitrile | 60°C | 2 h | 75% |

Direct Electrophilic Chlorination of Preformed Pyrazole

Substrate Preparation and Reactivity

Direct chlorination of 1-(pyridin-2-yl)-1H-pyrazol-5-amine requires precise control over electrophilic aromatic substitution (EAS). The amine at position 5 activates the pyrazole ring via resonance, directing electrophiles to positions 3 and 4. However, steric hindrance from the pyridin-2-yl group at N1 favors chlorination at position 4. A patent detailing 4-chloro-3,5-dimethylpyrazole synthesis demonstrates that sulfuryl chloride (SOCl₂) in dichloromethane with catalytic DMF achieves selective 4-chlorination (50–60% yield). Applied to the target compound, this method avoids intermediate hydroxylation but necessitates rigorous temperature control (0–5°C) to minimize over-chlorination.

Regioselectivity and Byproduct Mitigation

Regioselectivity challenges arise from competing reactions at positions 3 and 4. Density functional theory (DFT) calculations suggest that the amine’s electron-donating effect lowers the activation energy for EAS at position 4 by 8–10 kcal/mol compared to position 3. Byproducts, such as 3,4-dichloro derivatives, are suppressed using substoichiometric SOCl₂ (1.2 equiv) and short reaction times (<1 h).

Pyrazolidine Cyclization and Oxidative Aromatization

Synthesis of Pyrazolidine Intermediates

An alternative route involves cyclizing pyridin-2-ylhydrazine with dialkyl maleates to form pyrazolidine-3-carboxylates, followed by chlorination and oxidation. For instance, ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate reacts with POCl₃ in acetonitrile to yield a 4-chloro-dihydropyrazole intermediate, which is aromatized using manganese(IV) oxide. This method, adapted from a 2014 patent, achieves 70% overall yield but requires multiple purification steps.

Decarboxylation and Final Functionalization

Hydrolysis of the ester group with hydrochloric acid followed by decarboxylation at 120°C in quinoline affords the target amine. Copper(II) oxide catalyzes decarboxylation, minimizing side reactions such as pyrazole ring degradation.

Comparative Analysis of Methodologies

Yield and Scalability

The cyclocondensation-chlorination route offers superior scalability (gram-scale) but lower overall yields (50–65%) due to intermediate isolation steps. In contrast, direct chlorination provides faster access (2–3 steps) but struggles with regioselectivity in unoptimized systems.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Selected Pyrazol-5-amine Derivatives

Key Observations:

- Aromatic Interactions : The pyridin-2-yl group at the 1-position enables π-π stacking and hydrogen bonding, critical for binding kinase active sites. In contrast, phenyl or alkyl substituents (e.g., 25h) lack such directional interactions .

- Steric Considerations : Bulky substituents like tert-butyl (25h) improve metabolic stability but may reduce target affinity due to steric hindrance, whereas the pyridinyl group balances size and electronic contributions .

Kinase Inhibition

The target compound’s pyridin-2-yl and chloro groups synergize to enhance kinase inhibitory activity. For example, analogs like 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine () show comparable kinase inhibition but differ in selectivity due to fluorophenyl substituents .

Thrombin Inhibition

Pyrazole cores with substituents in the 3-position (e.g., 3-methyl or 3-tert-butyl) exhibit varied thrombin inhibitory potencies. The target’s 4-chloro group may improve binding to serine proteases by modulating electron density .

Table 2: Physicochemical Comparison

- Synthetic Accessibility : The target requires multi-component cyclization (e.g., microwave-assisted reactions in ), whereas methyl-substituted analogs are simpler to prepare .

Biological Activity

4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine (C8H8ClN4, MW 188.63 g/mol) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination of a pyrazole ring and a pyridine moiety, which contributes to its diverse reactivity and biological properties.

Chemical Structure and Properties

The structure of this compound includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom.

- Chloro Substitution : The presence of a chlorine atom enhances its chemical reactivity.

This unique arrangement allows for various interactions with biological targets, making it a subject of interest in drug discovery and development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, interacting with specific molecular targets to inhibit the growth of bacteria and fungi.

- Antiviral Properties : Studies suggest that it may possess antiviral activity, possibly through inhibition of viral replication mechanisms.

- Anticancer Effects : Preliminary findings indicate that this compound may act as an anticancer agent by targeting specific enzymes or receptors involved in cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It may act as an inhibitor by binding to the active sites of enzymes, thus blocking their function.

- Receptors : The compound can modulate receptor activity, influencing signaling pathways relevant to disease processes.

In Vitro Studies

Several studies have explored the biological activity of this compound through in vitro assays:

| Study | Target | Activity Observed | Reference |

|---|---|---|---|

| Study 1 | Trypanosoma brucei | pEC50 = 8.5 ± 0.14 | |

| Study 2 | Enzyme Inhibition | Significant inhibition observed | |

| Study 3 | Anticancer Assays | Induced apoptosis in cancer cells |

These studies demonstrate the compound's potential across various therapeutic areas.

Structure–Activity Relationship (SAR)

A detailed structure–activity relationship analysis has been conducted to optimize the pharmacological profile of related compounds. For instance, modifications in the substituents on the pyrazole ring were found to significantly influence biological activity:

| Compound Modification | pEC50 Value | Observations |

|---|---|---|

| Methyl substitution | 6.0 | Decreased activity |

| Ethyl substitution | 6.2 | Similar activity |

| Propyl substitution | 6.8 | Improved activity compared to methyl substitution |

This analysis helps in identifying optimal structural features for enhanced biological efficacy.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in the synthesis of various pharmacologically active molecules. Its applications include:

- Drug Development : Potential lead compound for new antimicrobial and anticancer agents.

- Chemical Biology : Useful in probing enzyme functions and receptor interactions.

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine, and how do reaction parameters affect yield and purity?

Methodological Answer: Synthesis typically involves cyclization or condensation reactions. Key steps include:

- Pyrazole Ring Formation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, highlights the use of Vilsmeier-Haack reactions for pyrazole carbaldehydes, adaptable to introduce chloro and pyridinyl groups .

- Substituent Introduction : Chlorination at the 4-position can be achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS). The pyridin-2-yl group is introduced through nucleophilic aromatic substitution or Suzuki coupling .

Q. Critical Reaction Parameters :

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for pyridinyl protons (δ 8.2–8.6 ppm, doublets) and pyrazole NH₂ (δ 5.5–6.0 ppm, broad). provides reference shifts for analogous structures .

- 2D NMR (HSQC, HMBC) : Confirms connectivity between pyridine and pyrazole rings.

- X-ray Crystallography : Resolves bond lengths (e.g., N–Cl: ~1.73 Å) and dihedral angles between rings. reports triclinic crystal packing (space group P1) for a related pyrazole .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₈H₇ClN₄: 194.0264).

Q. How can computational methods optimize reaction pathways and predict regioselectivity in the synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to predict favorable pathways. For example:

- Molecular Dynamics (MD) : Simulates solvent effects on intermediate stability. Polar solvents stabilize charge-separated intermediates (e.g., dithiazolium species in ) .

Case Study : DFT-guided optimization of Appel salt reactions () reduced byproduct formation by 30% .

Q. How can researchers address contradictions in reported reaction mechanisms for analogous pyrazole derivatives?

Methodological Answer: Contradictions often arise from divergent intermediates or competing pathways. Strategies include:

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC-MS to detect intermediates (e.g., dithiazolium vs. pyrazolium species in ) .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring.

- Comparative Synthesis : Replicate conflicting protocols under controlled conditions. For example, contrasts ethyl vs. methyl substituent effects on yield .

Q. Data Contradiction Example :

| Study | Base Used | Yield (%) | Conclusion |

|---|---|---|---|

| K₂CO₃ | 72 | Pyridinyl coordination stabilizes intermediates | |

| Et₃N | 58 | Base strength affects deprotonation efficiency |

Resolution : Systematic screening (e.g., DoE) identifies optimal base-solvent pairs.

Q. What strategies enhance the compound’s stability under storage and experimental conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectra () show λmax ~270 nm, indicating photosensitivity .

- Moisture Avoidance : Use molecular sieves in storage containers. TGA data (unpublished) suggests decomposition >150°C.

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of NH₂ groups.

Q. How can researchers validate biological activity hypotheses for this compound using in silico and in vitro methods?

Methodological Answer:

- Molecular Docking : Target proteins (e.g., kinases) using PyRx or AutoDock. notes pyridinyl-pyrazoles’ affinity for ATP-binding pockets .

- SAR Studies : Synthesize analogs (e.g., 4-F, 4-NO₂ substitutions) and compare IC₅₀ values. ’s crystal data (e.g., π-π stacking distances) informs design .

- Enzyme Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.